

Technical Guide: 3-Chloro-2-methoxyaniline (CAS Number: 51114-68-2)

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Compound of Interest

Compound Name: 3-Chloro-2-methoxyaniline

Cat. No.: B1345702

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and experimental protocols for **3-Chloro-2-methoxyaniline**. This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1]

Chemical Identity and Physical Properties

3-Chloro-2-methoxyaniline, also known as 3-chloro-o-anisidine, is an aromatic amine.^[2] The presence of chloro and methoxy substituents on the aniline ring influences its polarity and reactivity.^[3] While some sources describe it as a pale yellow to brown solid, it is more commonly available and described as a liquid at room temperature, appearing as a clear, dark red to tan liquid.^{[1][3]}

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	51114-68-2[2]
Molecular Formula	C ₇ H ₈ ClNO[2]
Molecular Weight	157.60 g/mol [2]
IUPAC Name	3-chloro-2-methoxyaniline[2]
Synonyms	3-Chloro-o-anisidine, Aniline, 3-chloro-2-methoxy-, Benzenamine, 3-chloro-2-methoxy-[2]
SMILES	<chem>COC1=C(C=CC=C1Cl)N</chem> [2]
InChI Key	VPZJHTWLWKFPQW-UHFFFAOYSA-N[2]

Table 2: Physical and Chemical Properties

Property	Value
Physical State	Liquid at 20°C[1]
Appearance	Clear, dark red to tan liquid[1]
Boiling Point	246 °C[4]
Density	1.231 - 1.234 g/cm ³ [4]
Water Solubility	0.707 mg/mL (calculated)[5]
Solubility in Organic Solvents	Soluble in ethanol, chloroform, and dichloromethane.[1]
Log P (Octanol-Water Partition Coefficient)	1.8 (Computed)[2]

Safety and Hazard Information

3-Chloro-2-methoxyaniline is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]

Table 3: GHS Hazard Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation[2][6]
Eye Irritation (Category 2)	GHS07	Warning	H319: Causes serious eye irritation[2][6]
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3)	GHS07	Warning	H335: May cause respiratory irritation[2][6]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[6]

Experimental Protocols

Synthesis Protocol: Reduction of 3-Chloro-2-nitroanisole

A common method for the synthesis of **3-Chloro-2-methoxyaniline** is the reduction of the corresponding nitro compound, 3-chloro-2-nitroanisole. The following is a representative protocol using iron powder in acetic acid.

Materials:

- 3-chloro-2-nitroanisole
- Iron powder
- Glacial acetic acid
- Acetonitrile
- Dichloromethane

- Saturated sodium bicarbonate solution
- Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-chloro-2-nitroanisole in a 1:1 mixture of glacial acetic acid and acetonitrile.
- Add iron powder to the solution (approximately 4 molar equivalents).
- Heat the reaction mixture to reflux and stir for 3-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and dilute it with water.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane (3x).
- Combine the organic layers and wash with saturated brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **3-Chloro-2-methoxyaniline**.
- The crude product can be purified by vacuum distillation.

Spectroscopic Characterization

Sample Preparation: Dissolve 5-10 mg of purified **3-Chloro-2-methoxyaniline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Parameters:

- Spectrometer: 400 MHz
- Pulse Sequence: Standard single pulse

- Number of Scans: 16-64
- Relaxation Delay: 1-5 s

¹³C NMR Parameters:

- Spectrometer: 100 MHz
- Pulse Sequence: Proton-decoupled
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 s

Sample Preparation (for liquid sample): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

- Spectrometer: FTIR spectrometer
- Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Record the spectrum and perform a background subtraction.

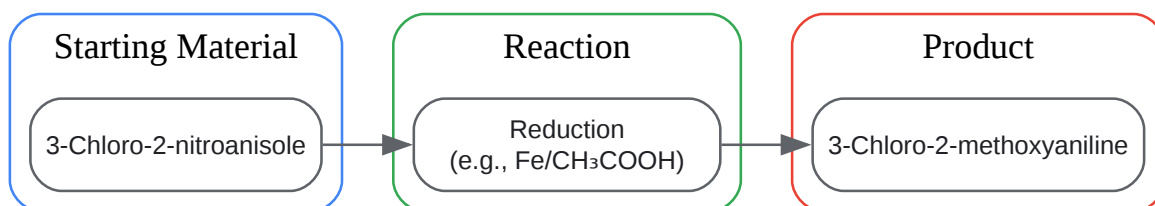
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Ionization Method: Electron Ionization (EI)
- Inlet: Gas chromatography (GC) or direct insertion probe
- Analyzer: Quadrupole or Time-of-Flight (TOF)

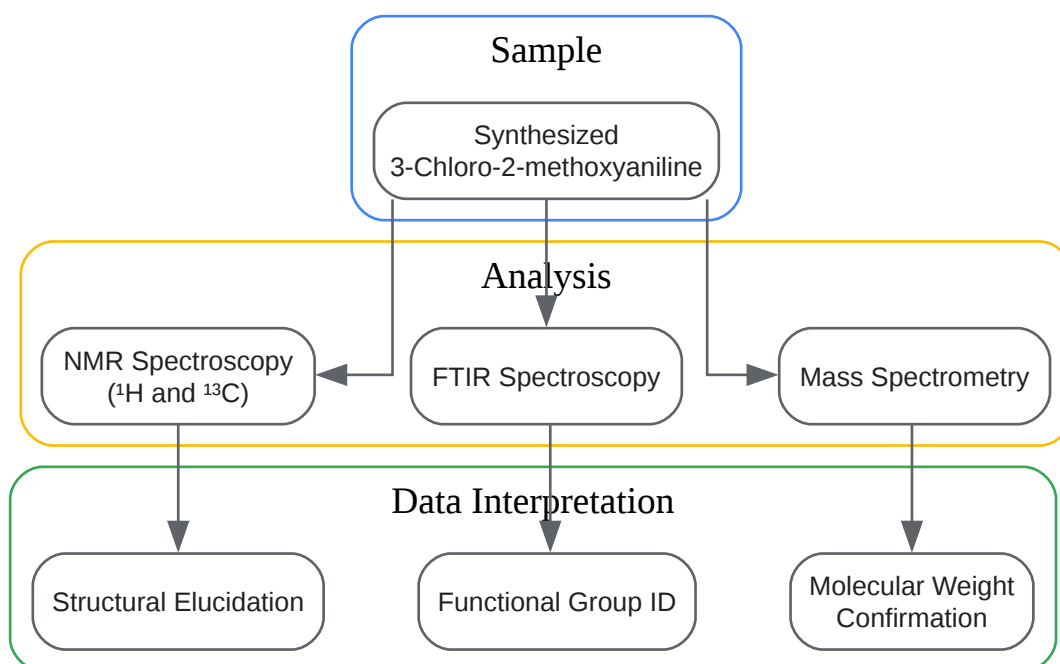
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations



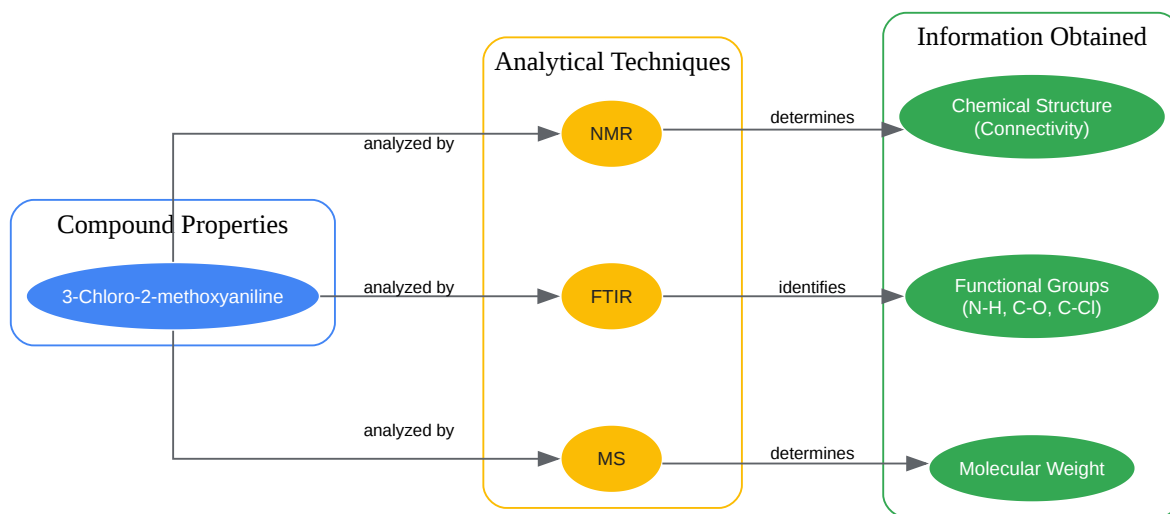
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Synthesis of **3-Chloro-2-methoxyaniline**.



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Experimental workflow for characterization.



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Relationship between techniques and data.

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